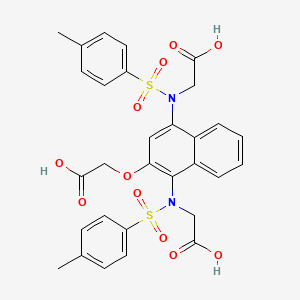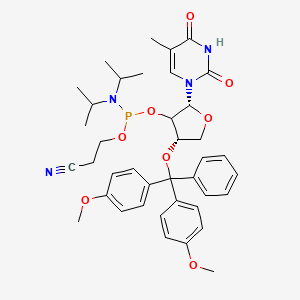
Schisandrathera D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schisandrathera D is a novel compound isolated from the leaves of Schisandra sphenanthera, a plant known for its medicinal properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Schisandrathera D involves the extraction of Schisandra sphenanthera leaves followed by extensive phytochemical investigation. The chemical structures, including absolute configurations, are determined using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) spectra .
Industrial Production Methods
Currently, the industrial production of this compound is not well-documented. Most of the compound is obtained through natural extraction from Schisandra sphenanthera leaves. Further research is needed to develop efficient synthetic routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Schisandrathera D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Schisandrathera D has shown promise in several scientific research applications:
Chemistry: It serves as a model compound for studying the chemical properties and reactions of lignans.
Biology: It is used to investigate the biological activities of natural products.
Medicine: This compound has demonstrated potential as an anticancer agent, particularly in the treatment of prostate and oral cancers
Industry: Its unique chemical properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Schisandrathera D exerts its effects by inhibiting the function of Anoctamin 1 (ANO1), an intracellular calcium-activated chloride ion channel. This inhibition leads to a decrease in ANO1 protein levels and induces apoptosis in cancer cells. The compound binds to the ANO1 protein site more effectively than previously known inhibitors, such as Ani9 .
Comparison with Similar Compounds
Similar Compounds
- Schisandrathera A
- Schisandrathera B
- Schisandrathera C
Uniqueness
Schisandrathera D stands out due to its superior binding capacity to ANO1 protein and its potent anticancer effects. Unlike other similar compounds, this compound effectively induces apoptosis in cancer cells by increasing the levels of caspase-3 and cleaved poly (ADP-ribose) polymerase 1 .
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[(2S,3R)-2,3-dimethyl-4-(3,4,5-trimethoxyphenyl)butyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C23H32O6/c1-14(8-16-10-18(24)22(28-6)19(11-16)25-3)15(2)9-17-12-20(26-4)23(29-7)21(13-17)27-5/h10-15,24H,8-9H2,1-7H3/t14-,15+/m0/s1 |
InChI Key |
KLMINEPDYIKLAR-LSDHHAIUSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@H](C)CC2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methyl phosphate](/img/structure/B12386520.png)









![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)
